(S)-3-N-Cbz-aminomethylmorpholine Hydrochloride: A Privileged Chiral Scaffold in Modern Medicinal Chemistry
(S)-3-N-Cbz-aminomethylmorpholine Hydrochloride: A Privileged Chiral Scaffold in Modern Medicinal Chemistry
Executive Summary
In the landscape of modern drug discovery, the architectural precision of small-molecule building blocks dictates the pharmacokinetic and pharmacodynamic success of the final active pharmaceutical ingredient (API). (S)-3-N-Cbz-aminomethylmorpholine hydrochloride (CAS: 1881275-75-7) has emerged as a highly versatile, bifunctional chiral scaffold. By combining the metabolic stability and aqueous solubility of a morpholine ring with an orthogonally protected, stereospecific aminomethyl extension, this compound enables the rapid synthesis of complex pharmacophores.
This technical whitepaper explores the structural rationale, synthetic workflows, and downstream applications of this building block, particularly in the development of next-generation kinase and PARP inhibitors for immuno-oncology.
Physicochemical Properties & Structural Rationale
The strategic value of (S)-3-N-Cbz-aminomethylmorpholine hydrochloride lies in its dual-nitrogen system. The morpholine nitrogen (N4) is a secondary amine available for immediate functionalization, while the primary amine is masked by a benzyloxycarbonyl (Cbz) protecting group.
Quantitative Data Summary
| Property | Value |
| Chemical Name | (S)-Benzyl (morpholin-3-ylmethyl)carbamate hydrochloride |
| CAS Number | 1881275-75-7 |
| Molecular Formula | C13H19ClN2O3 (Free base: C13H18N2O3) |
| Molecular Weight | 286.76 g/mol |
| Appearance | White to off-white crystalline powder |
| Stereochemistry | (S)-enantiomer |
| Solubility | Soluble in DMSO, Methanol, Water |
| Storage Conditions | 2-8°C, desiccated, inert atmosphere |
The Causality of Scaffold Design
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The Morpholine Core: Recognized as a "privileged scaffold" in medicinal chemistry, the morpholine oxygen acts as a potent hydrogen-bond acceptor, significantly enhancing aqueous solubility and oral bioavailability. Furthermore, the saturated ring is highly resistant to cytochrome P450-mediated metabolic degradation, thereby extending the drug's half-life .
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The (S)-Chiral Center: The three-dimensional spatial orientation of the aminomethyl group is critical. In kinase inhibitors, this (S)-vector precisely directs hydrogen-bond donors into the solvent-exposed regions of the ATP-binding cleft, ensuring target selectivity.
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The Cbz Protection Strategy: The Cbz group is chosen over Boc (tert-butyloxycarbonyl) because it is entirely stable to the basic and nucleophilic conditions required for N4-alkylation or SNAr reactions. It is cleanly removed via catalytic hydrogenolysis, orthogonal to acid-sensitive moieties.
Synthetic Workflows & Experimental Protocols
To integrate this scaffold into larger APIs, chemists typically employ a divergent, two-step functionalization strategy. The following protocols are designed as self-validating systems to ensure high-fidelity synthesis.
Protocol 1: Regioselective SNAr of the Morpholine Core
Objective: Functionalize the secondary amine (N4) with a heteroaryl chloride while preserving the Cbz-protected primary amine.
Causality & Rationale: The starting material is supplied as a hydrochloride salt to prevent auto-condensation and oxidative degradation. An organic base (DIPEA) is required to liberate the free nucleophilic amine in situ. DIPEA is selected over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile. Elevated temperatures are necessary to overcome the activation energy barrier of the Nucleophilic Aromatic Substitution (SNAr).
Step-by-Step Methodology:
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Initiation: Suspend (S)-3-N-Cbz-aminomethylmorpholine HCl (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under a continuous N₂ atmosphere.
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Neutralization: Add N,N-diisopropylethylamine (DIPEA, 3.0 eq) dropwise.
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Self-Validation: The cloudy suspension will visually clear into a homogenous solution as the HCl salt is neutralized, confirming the generation of the free base.
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Coupling: Add the electrophile (e.g., a substituted heteroaryl chloride, 1.1 eq) to the solution.
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Thermal Activation: Heat the reaction mixture to 80°C for 4–6 hours.
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Analytical Validation: Monitor the reaction via LC-MS. The reaction is deemed complete when the starting material mass peak (m/z 251 [M-HCl+H]⁺) is entirely consumed and replaced by the product mass peak.
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Workup: Quench the mixture with ice water, extract with Ethyl Acetate (3x), wash the combined organic layers with brine to remove residual DMF, dry over Na₂SO₄, and concentrate under reduced pressure.
Protocol 2: Cbz Deprotection via Catalytic Hydrogenolysis
Objective: Cleave the benzyloxycarbonyl (Cbz) group to reveal the primary amine for subsequent amide or urea coupling.
Causality & Rationale: Hydrogenolysis is highly chemoselective. It cleaves the benzyl-oxygen bond, releasing volatile toluene and CO₂ as the only byproducts, leaving the newly formed N-aryl bonds intact. An argon blanket is strictly required during catalyst addition because dry Pd/C is highly pyrophoric and can ignite methanol vapors.
Step-by-Step Methodology:
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Preparation: Dissolve the N4-substituted intermediate in anhydrous Methanol.
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Catalyst Addition: Flush the flask with Argon. Carefully add 10% Palladium on Carbon (Pd/C, 0.1 eq by weight) into the solution.
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Hydrogenation: Evacuate the flask under a vacuum and backfill with Hydrogen (H₂) gas. Repeat this purge cycle three times. Maintain the reaction under an H₂ balloon (1 atm).
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Reaction: Stir vigorously at room temperature for 2–4 hours.
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Analytical Validation: Monitor via LC-MS. Completion is confirmed by the disappearance of the Cbz-protected mass peak and the emergence of the free primary amine peak (typically a shift of -134 Da).
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Filtration: Filter the heterogeneous mixture through a tightly packed pad of Celite.
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Causality: Celite traps the nanoscale palladium particulates that would otherwise pass through standard filter paper, ensuring the downstream intermediate is free of heavy metal contamination.
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Isolation: Concentrate the filtrate under reduced pressure to yield the pure primary amine, ready for immediate use.
Synthetic workflow for functionalizing (S)-3-N-Cbz-aminomethylmorpholine hydrochloride.
Applications in Oncology and Immunology
The structural features of (S)-3-N-Cbz-aminomethylmorpholine hydrochloride make it a highly sought-after precursor for two major classes of therapeutics:
Hematopoietic Progenitor Kinase 1 (HPK1) Inhibitors
HPK1 is a negative feedback regulator of T-cell receptor (TCR) signaling. Upon TCR activation, HPK1 phosphorylates adaptor proteins like SLP76, leading to their ubiquitination and degradation, which ultimately causes T-cell exhaustion. Inhibiting HPK1 restores robust T-cell activation, making it a prime target for immuno-oncology.
Morpholine-derived compounds synthesized from this chiral scaffold have shown exceptional potency as HPK1 inhibitors. The morpholine ring occupies the solvent-exposed channel of the kinase, improving the drug's pharmacokinetic profile, while the (S)-aminomethyl linker accurately positions the core pharmacophore deep within the ATP-binding pocket .
Mechanism of morpholine-derived HPK1 inhibitors in restoring T-cell activation.
Poly (ADP-ribose) Polymerase (PARP) Inhibitors
In the treatment of BRCA-mutated cancers, PARP inhibitors exploit synthetic lethality by preventing DNA single-strand break repair. The morpholine scaffold is frequently integrated into pyridazine and phthalazine cores to improve blood-brain barrier (BBB) penetration, a critical requirement for treating CNS metastases. The (S)-aminomethyl group serves as an essential hinge-binding motif, maximizing the binding affinity to the PARP catalytic domain .
References
- Title: Benzothiazole compounds and uses thereof (US10899755B2)
- Title: Pyridazine compounds, their preparation, and their therapeutic uses (WO2024188994A1)
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Title: Morpholine as a privileged scaffold for neurodegenerative disease therapeutics Source: National Center for Biotechnology Information (NCBI) / PMC URL: [Link]
